1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

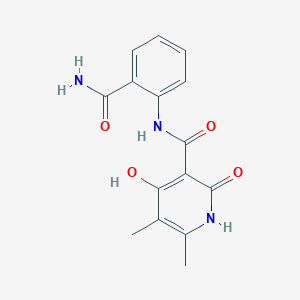

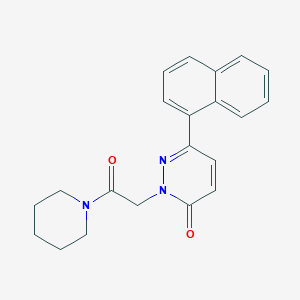

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde is a heterocyclic indole aldehyde . It is a chemical compound with the molecular formula C16H13NO2 .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H13NO2 . The InChI code for this compound is 1S/C16H13NO2/c1-17-15-10-6-5-9-13 (15)14 (11-18)16 (17)19-12-7-3-2-4-8-12/h2-11H,1H3 .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate biologically active structures . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point range of 122 - 124 °C . Its molecular weight is 251.28 .Scientific Research Applications

Green and Sustainable Nanocatalysis

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde, as part of the indole-3-carbaldehyde family, finds application in green and sustainable chemistry. A study highlighted the synthesis of knoevenagel condensed products of indole-3-carbaldehydes using ZnO nanoparticles in a solvent-free method. This approach offers advantages in terms of yield, reaction time, and environmental benefits (Madan, 2020).

Anticancer and Antioxidant Activities

Indolylidine isoxazoles, synthesized from 1-methyl-1H-indole-3-carbaldehyde, have been explored for their anticancer activity. These compounds, particularly when prepared via a green synthesis method, have shown potential against liver cancer, highlighting the compound's role in medicinal chemistry (Reddy & Reddy, 2020). Moreover, derivatives of 1H-indole carbaldehyde oxime have been synthesized and evaluated for their antioxidant activity, demonstrating significant potential in this area as well (Gopi & Dhanaraju, 2020).

Synthetic Applications

The compound and its derivatives are key intermediates in organic synthesis. For instance, gold(I)-catalyzed cycloisomerization has been utilized to prepare 1H-indole-2-carbaldehydes, showcasing the compound's utility in complex organic synthesis processes (Kothandaraman et al., 2011). Similarly, copper-catalyzed reactions have been employed to synthesize carbazoles and indoles, further illustrating the versatile applications of indole-3-carbaldehyde derivatives in synthesizing polycyclic compounds (Guo et al., 2020).

Enzyme Inhibition

Indole-3-carbaldehyde, closely related to the chemical , has been identified as a tyrosinase inhibitor, indicating potential uses in addressing hyperpigmentation and related conditions. This highlights its applicability in dermatological research and treatment development (Shimizu et al., 2003).

Corrosion Inhibition

Research on indole-3-carbaldehyde and its derivatives has also extended to the field of corrosion inhibition, particularly for mild steel in acidic environments. This demonstrates the compound's potential utility in industrial processes and materials science (Ashhari & Sarabi, 2015).

Mechanism of Action

Target of Action

The primary targets of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde are currently unknown

Mode of Action

It is known that indole derivatives, to which this compound belongs, often interact with their targets by binding to active sites, leading to changes in the target’s function .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Safety and Hazards

Future Directions

The future directions of research on 1H-Indole-3-carbaldehyde and its derivatives are likely to focus on their applications in multicomponent reactions (MCRs) for the synthesis of biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name |

1-methyl-2-phenoxyindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-17-15-10-6-5-9-13(15)14(11-18)16(17)19-12-7-3-2-4-8-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCSITWXJMWQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(3-fluoropyridin-4-yl)methanone](/img/structure/B2823711.png)

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide](/img/structure/B2823721.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)

![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)

![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)